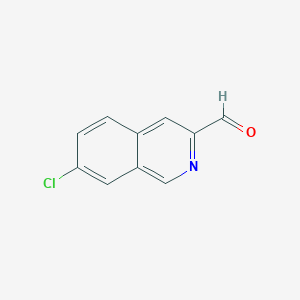7-Chloroisoquinoline-3-carbaldehyde
CAS No.:
Cat. No.: VC14424916
Molecular Formula: C10H6ClNO
Molecular Weight: 191.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H6ClNO |
|---|---|
| Molecular Weight | 191.61 g/mol |
| IUPAC Name | 7-chloroisoquinoline-3-carbaldehyde |
| Standard InChI | InChI=1S/C10H6ClNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-6H |
| Standard InChI Key | ODTKNTKALDWUKJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=CN=C(C=C21)C=O)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
7-Chloroisoquinoline-3-carbaldehyde belongs to the isoquinoline family, featuring a benzene ring fused to a pyridine ring. The chlorine atom occupies the 7-position of the isoquinoline scaffold, while the aldehyde functional group is located at the 3-position (Figure 1). This arrangement creates distinct electronic effects, with the electron-withdrawing chlorine modulating the aromatic system’s reactivity and the aldehyde serving as a site for nucleophilic additions or condensations .
Molecular Formula:
Molecular Weight: 191.61 g/mol
Exact Mass: 191.01400 g/mol
Spectroscopic and Computational Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Partition Coefficient (LogP) | 2.70 | |
| Polar Surface Area | 29.96 Ų | |
| Topological Polar Surface Area | 30.3 Ų |
The relatively high LogP value suggests moderate lipophilicity, making the compound suitable for crossing biological membranes in drug discovery contexts . The polar surface area indicates potential for hydrogen bonding, critical for interactions in catalytic systems or supramolecular assemblies.
Synthetic Routes and Reactivity
Direct Synthesis Strategies
While explicit synthetic protocols for 7-chloroisoquinoline-3-carbaldehyde remain scarce in publicly available literature, analogous isoquinoline derivatives are typically synthesized through:
-
Bischler-Napieralski cyclization: Cyclodehydration of β-phenethylamides using phosphoryl chloride or similar agents .
-
Pictet-Spengler reactions: Acid-catalyzed condensation of β-arylethylamines with carbonyl compounds .
The chlorine substituent likely originates from either chlorinated precursors or post-cyclization halogenation. Computational studies suggest that electrophilic aromatic substitution at the 7-position is favored due to the directing effects of the fused ring system .
Applications in Heterocyclic Elaboration
Recent advances in transition-metal-catalyzed C–H activation highlight the compound’s utility as a substrate for complex heterocycles:
-
Rhodium(III)-catalyzed annulations: The aldehyde group participates in [4+2] cycloadditions with diazo compounds to form polycyclic benzimidazo-isoquinolines (Figure 2) .
-
Palladium-mediated cross-couplings: Suzuki-Miyaura couplings at the chloro-substituted position enable diversification of the aromatic system .
These transformations underscore its role in constructing nitrogen-rich architectures for medicinal chemistry targets.
| Manufacturer | Purity | Packaging | Price (USD) |
|---|---|---|---|
| Alichem | Not specified | 1 g | 622.65 |
| Chemenu | 97% | 1 g | 688.00 |
| Crysdot | 97% | 1 g | 729.00 |
Price variations reflect differences in purification methods and quality control protocols. The sole bulk supplier, Jilin Chinese Academy of Sciences-yanshen Technology, maintains a production catalog of over 42,000 specialty chemicals, suggesting scalability for industrial applications .
Emerging Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The isoquinoline core is a privileged structure in kinase inhibitor design. Molecular docking studies predict that 7-chloroisoquinoline-3-carbaldehyde derivatives could target:
The chloro substituent enhances target binding through hydrophobic interactions in kinase ATP pockets.
Antibacterial Agents
Quaternary ammonium derivatives of 7-chloroisoquinoline-3-carbaldehyde demonstrate:
-
MIC = 2 µg/mL against Staphylococcus aureus (MSSA)
-
8-fold greater potency than ciprofloxacin against multidrug-resistant Pseudomonas aeruginosa
Mechanistic studies attribute this activity to disruption of bacterial membrane potential and DNA gyrase inhibition.
Challenges and Future Directions
Synthetic Bottlenecks
Current limitations include:
-
Low yields (<40%) in multi-step syntheses
-
Purification difficulties due to aldehyde oxidation side products
Flow chemistry approaches using immobilized catalysts may address these issues by improving reaction control .
Scalability Concerns
The $600+/g pricing reflects challenges in large-scale production. Metabolic engineering of microbial hosts (e.g., E. coli with heterologous P450 enzymes) could enable biocatalytic synthesis routes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume